molecular formula C10H10N2O2 B071864 Methyl 7-amino-1H-indole-2-carboxylate CAS No. 167027-29-4

Methyl 7-amino-1H-indole-2-carboxylate

Cat. No.: B071864
CAS No.: 167027-29-4
M. Wt: 190.2 g/mol
InChI Key: NKYUGWBYVMTVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 7-amino-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the specific synthetic route may involve the use of methanesulfonic acid as a catalyst and methanol as the solvent . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 7-amino-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Methyl 7-amino-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

methyl 7-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYUGWBYVMTVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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